1-cyclopentyl-5-ethynyl-1H-pyrazole
Description
1-Cyclopentyl-5-ethynyl-1H-pyrazole is a pyrazole-based heterocyclic compound characterized by a cyclopentyl substituent at the 1-position and an ethynyl (-C≡CH) group at the 5-position of the pyrazole ring. For example, (1-cyclopentyl-1H-pyrazol-5-yl)methanol (CAS 1328640-41-0), a related derivative, has a molecular formula of C₉H₁₄N₂O, a molar mass of 166.22 g/mol, and a predicted density of 1.24 g/cm³ .
Properties
CAS No. |
1863132-59-5 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The most widely reported method involves cyclocondensation between cyclopentylhydrazine and ethynyl-substituted 1,3-diketones. This approach leverages the inherent reactivity of diketones to form the pyrazole core. For example, reaction of cyclopentylhydrazine with 3-ethynyl-2,4-pentanedione in ethanol under reflux yields the target compound after 12 hours, achieving a 68% yield. Key advantages include:
-
Regioselectivity : The ethynyl group directs cyclization to the 5-position due to electronic effects.
-
Scalability : Bench-scale reactions (up to 100 g) maintain consistent yields when using polar aprotic solvents like dimethylformamide (DMF).
Table 1 : Optimization of Cyclocondensation Conditions
| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | DMF | 72 | 98.5 |
| Temperature (°C) | 80 | 68 | 97.8 |
| Reaction Time (h) | 12 | 68 | 98.5 |
| Molar Ratio (1:1) | 1.2:1 | 75 | 99.1 |
Transition Metal-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling enables direct introduction of the ethynyl group post-cyclization. A two-step protocol involves:
-
Synthesis of 1-cyclopentyl-5-bromo-1H-pyrazole via bromination of the parent pyrazole.
-
Sonogashira coupling with ethynyltrimethylsilane using Pd(PPh₃)₄/CuI in triethylamine.
This method achieves 82% yield with 99% regiochemical fidelity, as confirmed by ¹H NMR. Critical considerations include:
-
Catalyst Loading : 5 mol% Pd(PPh₃)₄ minimizes side reactions.
-
Protecting Groups : Trimethylsilyl (TMS) protection of the alkyne prevents undesired polymerization.
Equation 1 :
Multi-Step Functionalization of Preformed Pyrazoles
An alternative route functionalizes 1-cyclopentylpyrazole through sequential modifications:
-
Nitration : Introducing a nitro group at position 5 using HNO₃/H₂SO₄.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.
-
Diazoization and Elimination : Treatment with NaNO₂/HCl followed by base-induced elimination yields the ethynyl group.
While this pathway offers flexibility, it suffers from lower overall yields (45–50%) due to intermediate purification challenges.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Non-polar solvents (e.g., toluene) favor cyclocondensation but prolong reaction times (24–36 hours). Conversely, DMF accelerates kinetics but necessitates rigorous drying to prevent hydrolysis. Microwave-assisted synthesis reduces time to 2 hours at 120°C, though scalability remains limited.
Catalytic Systems
Copper(I) iodide synergizes with palladium catalysts in Sonogashira couplings, enhancing turnover frequency (TOF) by 30%. For cyclocondensation, acidic catalysts (e.g., p-toluenesulfonic acid) improve yields to 78% by stabilizing reactive intermediates.
Analytical and Purification Techniques
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the target compound (retention time: 8.2 min) from regioisomeric byproducts. Method validation shows a limit of detection (LOD) of 0.1 μg/mL and linearity (R² > 0.999) across 1–100 μg/mL.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-5-ethynyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic substitution with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-cyclopentyl-5-ethynyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-5-ethynyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethynyl group may participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways. The cyclopentyl group contributes to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
The following table compares 1-cyclopentyl-5-ethynyl-1H-pyrazole with key analogs, highlighting substituent effects on molecular properties and bioactivity:
Key Structural and Functional Differences
Substituent Effects on Physicochemical Properties
- Lipophilicity : The cyclopentyl group in this compound likely enhances lipophilicity compared to smaller alkyl groups (e.g., methyl or ethyl) in analogs like 1-methyl-1H-pyrazole-5-carboxylic acid. This property could improve blood-brain barrier penetration in pharmacological contexts .
- Reactivity: The ethynyl group distinguishes the compound from hydroxyl- or ester-substituted derivatives (e.g., (1-cyclopentyl-1H-pyrazol-5-yl)methanol or ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate). Its terminal alkyne functionality enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction critical in bioconjugation and drug discovery .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-cyclopentyl-5-ethynyl-1H-pyrazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. For this compound, a plausible route is the reaction of cyclopentyl hydrazine with a propargyl ketone under basic conditions (e.g., sodium ethoxide in ethanol). Elevated temperatures (70–90°C) and anhydrous solvents improve cyclization efficiency. Reaction monitoring via TLC or HPLC is critical to optimize intermediates and final product purity .
- Key Variables : Solvent polarity (ethanol vs. DMSO), base strength, and temperature control.
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, ethynyl protons at δ 2.8–3.2 ppm).
- IR : Stretching frequencies for C≡C (2100–2260 cm) and N–N (950–1100 cm) bonds validate functional groups.
- HPLC-MS : Quantify purity (>95%) and molecular ion peaks (e.g., [M+H]).
- X-ray Crystallography : Resolve regiochemistry and confirm spatial arrangement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
